4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde 4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17772731
InChI: InChI=1S/C12H18O/c1-3-7-12(10-13)8-5-11(4-2)6-9-12/h1,10-11H,4-9H2,2H3
SMILES:
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17772731

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde -

Specification

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 4-ethyl-1-prop-2-ynylcyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C12H18O/c1-3-7-12(10-13)8-5-11(4-2)6-9-12/h1,10-11H,4-9H2,2H3
Standard InChI Key NTQYEEDYGYYPRE-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(CC1)(CC#C)C=O

Introduction

4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is a complex organic compound featuring a cyclohexane ring with an ethyl group and a propargyl group attached, along with a carbaldehyde functional group. This compound is classified as an aliphatic aldehyde, known for its reactivity and versatility in organic synthesis.

Synthesis Methods

The synthesis of 4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde typically involves organic reactions that utilize alkynes and aldehydes. Common techniques include reactions conducted in solvent systems like diethyl ether or tetrahydrofuran (THF), where temperature control is crucial for managing reaction rates and yields.

Chemical Reactions and Mechanisms

This compound participates in various chemical reactions, primarily due to its carbonyl group. The reactivity is influenced by the presence of multiple functional groups, including the alkyne and carbaldehyde groups. Solvent systems are chosen to stabilize intermediates and facilitate the desired reactions.

Potential Applications

While specific applications of 4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde are not extensively documented, compounds with similar structures are often explored in synthetic chemistry for their potential in creating complex molecules. The presence of both aliphatic and aromatic characteristics makes it an interesting subject for further research.

Comparison with Related Compounds

Other compounds with similar structures, such as 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol and 4-(Propan-2-yl)cyclohexane-1-carbaldehyde, share some chemical properties but differ in their functional groups and reactivity. For instance, 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has an allyl group instead of a propargyl group .

CompoundMolecular FormulaMolecular WeightFunctional Groups
4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehydeC12H18O178.27 g/molCyclohexane, Ethyl, Propargyl, Carbaldehyde
4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-olC11H20O168.28 g/molCyclohexane, Ethyl, Allyl, Hydroxyl
4-(Propan-2-yl)cyclohexane-1-carbaldehydeC10H18O-Cyclohexane, Isopropyl, Carbaldehyde

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator